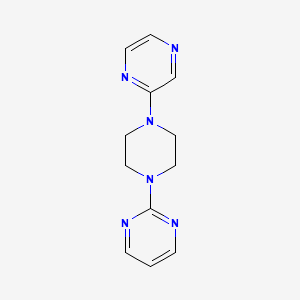

HIV-1 inhibitor-47

説明

Structure

3D Structure

特性

IUPAC Name |

2-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N6/c1-2-15-12(16-3-1)18-8-6-17(7-9-18)11-10-13-4-5-14-11/h1-5,10H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHRRMTBJVSOJRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CN=C2)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

E1P47: A Technical Guide to a Novel HIV-1 Fusion Inhibitor Targeting the gp41 Fusion Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of E1P47, an 18-mer synthetic peptide that demonstrates broad-spectrum inhibitory activity against Human Immunodeficiency Virus Type 1 (HIV-1). E1P47 targets the highly conserved N-terminal fusion peptide of the gp41 transmembrane glycoprotein, a critical component of the viral entry machinery. This document consolidates available quantitative data on its inhibitory efficacy, details the experimental methodologies used for its characterization, and presents visual representations of its mechanism of action and experimental workflows.

Introduction

The HIV-1 envelope glycoprotein (Env), a trimer of gp120-gp41 heterodimers, mediates the entry of the virus into host cells. The gp41 subunit, upon receptor binding and subsequent conformational changes, exposes its hydrophobic fusion peptide, which inserts into the target cell membrane, initiating the fusion of viral and cellular membranes. Due to its critical role and conserved nature, the gp41 fusion peptide is an attractive target for the development of HIV-1 entry inhibitors.

E1P47 is a synthetic peptide designed to interact with this N-terminal region of gp41, thereby inhibiting viral entry.[1] Studies have shown its broad activity against various HIV-1 clades and subtypes.[1] To enhance its therapeutic potential, research has also focused on developing peptide amphiphiles (PAs) based on the E1P47 sequence to improve its delivery and interaction with the cell membrane.[1]

Quantitative Data

The inhibitory activity of E1P47 and its derivatives has been quantified primarily through neutralization assays. The following tables summarize the available data.

Table 1: Inhibitory Activity of E1P47 and Peptide Amphiphile Derivatives against HIV-1 BaL in TZM-bl Cells [1]

| Compound | IC50 (µM) | IC95 (µM) |

| E1P47 | 5.87 (± 0.72) | - |

| PA1PEG27 | 0.56 (± 0.08) | 5.60 (± 0.93) |

| C-PAmonoalkyl | 0.20 (± 0.03) | - |

| N-PAmonoalkyl | 0.23 (± 0.04) | - |

Note: IC50 and IC95 values represent the mean (± SEM) from triplicate experiments. "-" indicates data not available or not reached within the tested concentrations.

Table 2: Inhibitory Activity of E1P47 and Peptide Amphiphile Derivatives against HIV-1 BaL in Human Colorectal Tissue Explants [1]

| Compound | IC50 (µM) |

| E1P47 | 1.10 (± 0.30) |

| C-PAmonoalkyl | 0.14 (± 0.05) |

| N-PAmonoalkyl | 0.18 (± 0.06) |

Note: IC50 values represent the mean (± SEM) from triplicate experiments.

Mechanism of Action

E1P47 inhibits HIV-1 entry by targeting the gp41 fusion peptide. Biochemical and biophysical assays, including Nuclear Magnetic Resonance (NMR) spectroscopy, have confirmed a direct interaction between E1P47 and the N-terminal region of gp41.[1] This interaction is believed to occur at the membrane level, interfering with the conformational changes in gp41 that are necessary for the fusion of the viral and host cell membranes.

Figure 1. Proposed mechanism of HIV-1 entry inhibition by E1P47.

Experimental Protocols

This section details the methodologies for key experiments used to characterize E1P47.

TZM-bl Neutralization Assay

This assay measures the ability of E1P47 to inhibit HIV-1 infection of TZM-bl cells, a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR.

Materials:

-

TZM-bl cells

-

HIV-1 virus stock (e.g., HIV-1BaL)

-

E1P47 and its derivatives

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

-

Luciferase assay reagent

-

96-well cell culture plates

-

Luminometer

Protocol:

-

Seed TZM-bl cells in a 96-well plate and incubate overnight.

-

Prepare serial dilutions of E1P47 or its derivatives.

-

Pre-incubate the diluted compounds with a fixed amount of HIV-1 virus for 1 hour at 37°C.

-

Add the virus-compound mixture to the TZM-bl cells.

-

Incubate for 48 hours at 37°C.

-

Remove the culture medium and lyse the cells.

-

Add luciferase substrate and measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition relative to virus control wells (cells + virus, no compound) and determine the IC50 and IC95 values from the dose-response curve.[1]

Figure 2. Experimental workflow for the TZM-bl neutralization assay.

Human Colorectal Tissue Explant Assay

This ex vivo model provides a more physiologically relevant system to evaluate the anti-HIV-1 activity of E1P47.

Materials:

-

Fresh human colorectal tissue

-

HIV-1 virus stock (e.g., HIV-1BaL)

-

E1P47 and its derivatives

-

Culture medium

-

p24 ELISA kit

Protocol:

-

Obtain fresh colorectal tissue and dissect it into small explants.

-

Treat the explants with serial dilutions of E1P47 or its derivatives for 1 hour.

-

Add HIV-1 virus to the treated explants and incubate for 2 hours.

-

Wash the explants extensively to remove unbound virus and compound.

-

Culture the explants for up to 15 days.

-

Collect the culture supernatants at different time points.

-

Quantify the concentration of the HIV-1 p24 antigen in the supernatants using an ELISA kit.

-

Calculate the percentage of inhibition relative to untreated, infected explants and determine the IC50 values.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been employed to confirm the interaction between E1P47 and the gp41 fusion peptide and to elucidate the structure of E1P47 in a membrane-mimicking environment.

Methodology:

-

Peptide-peptide titration: 1H NMR spectra of E1P47 are recorded in the presence of increasing concentrations of the gp41 fusion peptide in dodecylphosphocholine (DPC) micelles. Changes in the chemical shifts of E1P47's protons indicate direct interaction.[2]

-

Diffusion NMR spectroscopy: This technique is used to measure the diffusion coefficients of E1P47 and the gp41 fusion peptide separately and when mixed. A change in the diffusion coefficient of E1P47 upon addition of the fusion peptide confirms the formation of a complex.[2]

-

Structural studies: Two-dimensional NMR experiments (TOCSY, NOESY, and ROESY) are performed on E1P47 in DPC micelles to obtain distance restraints. These restraints are then used in molecular dynamics simulations to determine the three-dimensional structure of the peptide.[2]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is utilized to study the secondary structure of E1P47 in membrane-mimicking environments.

Methodology:

-

CD spectra of E1P47 are recorded in the presence of DPC micelles.

-

The resulting spectra provide information about the helical content and overall fold of the peptide, which has been described as a helix-turn-helix motif.[2]

Conclusion

E1P47 represents a promising class of HIV-1 entry inhibitors that target the gp41 fusion peptide. The quantitative data from neutralization assays demonstrate its potent anti-HIV-1 activity, which can be further enhanced through chemical modifications to create peptide amphiphiles. Biophysical studies have confirmed its direct interaction with the viral target and have provided insights into its structure. The detailed experimental protocols provided in this guide should serve as a valuable resource for researchers in the field of HIV-1 drug development. Further studies to determine the precise binding affinity (e.g., via Surface Plasmon Resonance or Isothermal Titration Calorimetry) would provide a more complete understanding of its molecular interactions.

References

Design and Synthesis of Novel HIV-1 Fusion Inhibitors Based on E1P47: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the design, synthesis, and evaluation of novel HIV-1 fusion inhibitors derived from the E1P47 peptide. E1P47, an 18-mer synthetic peptide with the sequence WILEYLWKVPFDFWRGVI, has demonstrated broad-spectrum activity against various HIV-1 clades, subtypes, and tropisms.[1][2] Its mechanism of action involves targeting the highly conserved N-terminal region of the HIV-1 gp41 glycoprotein, a critical component of the viral fusion machinery.[1] This guide details the strategies employed to enhance the antiviral potency of E1P47, presents key quantitative data, outlines experimental protocols, and visualizes the underlying biological and experimental processes.

Rationale for E1P47-Based Inhibitor Design

The HIV-1 entry into a host cell is a complex process mediated by the viral envelope glycoproteins gp120 and gp41. The fusion of the viral and cellular membranes is the final step, driven by conformational changes in gp41 that lead to the formation of a six-helix bundle (6-HB). Fusion inhibitors can block this process, preventing viral entry. E1P47 has emerged as a promising lead compound because it targets a different region within gp41 compared to earlier fusion inhibitors like T20 and C34.[1][2]

To improve the efficacy of E1P47, research has focused on designing peptide amphiphiles (PAs). This strategy involves attaching a hydrophobic moiety to the peptide sequence, often via a hydrophilic spacer like polyethylene glycol (PEG).[1][2] The rationale is to target the lipid rafts on the cell membrane where HIV-1 fusion predominantly occurs.[1][2] Modifications such as the addition of alkyl tails or cholesterol have been explored to enhance membrane interaction and, consequently, antiviral activity.[1][2]

Quantitative Data: Anti-HIV-1 Activity of E1P47 Derivatives

The antiviral activity of E1P47 and its derivatives has been quantified using various assays. The following table summarizes the inhibitory concentrations (IC50) and other relevant data for key compounds.

| Compound | Modification | IC50 (µM) in TZM-bl cells (HIV-1BaL) | CC50 (µM) in TZM-bl cells | Selectivity Index (SI = CC50/IC50) | Reference |

| E1P47 | Parent peptide | ~5.87 | >500 | 85 | [1][2] |

| C-PAmonoalkyl | Alkyl tail at the C-terminus | Not explicitly stated, but showed high activity | Not stated | Not stated | [1][2] |

| N-PAmonoalkyl | Alkyl tail at the N-terminus | Not explicitly stated, but showed high activity | Not stated | Not stated | [1][2] |

| PA1PEG3 | N-terminus succinyl-octadecylamine with PEG3 spacer | ~5.60 | >500 | 250 | [1][2] |

| PA2PEG3 | N-terminus succinyl-dioctadecylamine with PEG3 spacer | >10 | >500 | - | [1] |

| PA1PEG27 | N-terminus succinyl-octadecylamine with PEG27 spacer | >10 | >500 | - | [1] |

| PA2PEG27 | N-terminus succinyl-dioctadecylamine with PEG27 spacer | >10 | >500 | - | [1] |

| PA3PEG3 | N-terminus cholesterol derivative with PEG3 spacer | >10 | >500 | - | [1] |

| PA3PEG27 | N-terminus cholesterol derivative with PEG27 spacer | >10 | >500 | - | [1] |

| RE-E1P47 | Retro-enantio analog of E1P47 (all D-amino acids in reverse sequence) | Variable, potent in tissue models | Not stated | Not stated | [3][4] |

| StP1-E1P47 | Stapled peptide to reinforce N-terminal helicity | Variable | Not stated | Not stated | [3] |

| StP2-E1P47 | Stapled peptide to reinforce C-terminal helicity | Variable | Not stated | Not stated | [3] |

Experimental Protocols

Solid-Phase Peptide Synthesis of E1P47

This protocol describes the manual synthesis of the E1P47 peptide (WILEYLWKVPFDFWRGVI) as a C-terminal carboxamide using the Fmoc/tBu orthogonal protection strategy.[1][2]

-

Resin Preparation: Start with NovaSyn TGR resin.

-

Amino Acid Coupling:

-

Use a 3-fold molar excess of Fmoc-protected amino acids for each coupling step.

-

Activate the carboxylic group of the Fmoc-amino acids with 2-(1H-7-azabenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate methanaminium (HATU) and diisopropylethylamine (DIPEA).[3]

-

-

Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[3]

-

Chain Elongation: Repeat the coupling and deprotection steps for each amino acid in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups.

-

Purification: Purify the crude peptide using flash chromatography or reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide using electrospray mass spectrometry (ES-MS).[1][2]

Synthesis of Peptide Amphiphiles (PAs)

This protocol outlines the synthesis of N-terminally modified PAs of E1P47 on the solid phase.[1][2]

-

Peptide Synthesis: Synthesize the E1P47 peptide sequence on the resin as described in section 3.1.

-

Spacer and Hydrophobic Moiety Coupling:

-

Stepwise couple the desired Fmoc-PEGx-COOH derivative (e.g., PEG3 or PEG27) to the N-terminus of the resin-bound peptide.

-

Subsequently, couple the desired hydrophobic moiety, such as N-succinyl-octadecylamine or N-succinyl-dioctadecylamine, to the PEG spacer.

-

-

Cleavage, Deprotection, and Purification: Follow the same procedures as for the parent peptide (steps 5-7 in section 3.1).

HIV-1 Inhibition Assay in TZM-bl Cells

This assay measures the ability of the synthesized compounds to inhibit HIV-1 infection in a cell-based model.[1][2]

-

Cell Seeding: Plate TZM-bl cells in a 96-well plate.

-

Compound Treatment: Treat the cells with serial dilutions of the E1P47 derivatives for 1 hour. Include a no-drug control.

-

Viral Infection: Add HIV-1BaL to the wells.

-

Incubation: Culture the cells for 48 hours.

-

Luciferase Assay: Measure the luciferase expression in the TZM-bl cells, which is indicative of viral entry and replication.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus-only control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of viral replication.

HIV-1 Inhibition Assay in Human Colorectal Tissue Explants

This preclinical model provides a more physiologically relevant assessment of antiviral activity.[1][2]

-

Tissue Preparation: Obtain human colorectal tissue and prepare explants.

-

Compound Treatment: Treat the tissue explants with serial dilutions of the peptides for 1 hour.

-

Viral Infection: Add HIV-1BaL and incubate for 2 hours.

-

Washing: Wash the explants four times with PBS to remove unbound virus.

-

Culture: Place the explants on gelfoam rafts and culture for 15 days in the absence of the peptide.

-

p24 Antigen Quantification: Harvest the culture supernatants at specified time points (e.g., day 15) and quantify the concentration of the HIV-1 p24 antigen by ELISA.

-

Data Analysis: Calculate the percentage of inhibition based on the p24 levels and determine the IC50 values.

Visualizations

HIV-1 Fusion and Inhibition Pathway

Caption: Mechanism of HIV-1 entry and inhibition by E1P47.

Experimental Workflow for E1P47 Inhibitor Development

Caption: Workflow for the design and evaluation of E1P47-based HIV-1 inhibitors.

References

An In-Depth Technical Guide to the Initial In Vitro Assessment of HIV-1 Inhibitor-47 Antiviral Activity

Disclaimer: The following guide details the typical in vitro assessment of a novel anti-HIV-1 compound. "HIV-1 Inhibitor-47" is treated as a hypothetical compound for illustrative purposes, and the data presented is not from actual experimental results.

This technical guide provides a comprehensive overview of the standard methodologies for the initial in vitro evaluation of a novel HIV-1 inhibitor, designated here as this compound. The document is intended for researchers, scientists, and drug development professionals actively engaged in the field of HIV-1 therapeutics. It covers essential experimental protocols, data presentation, and visual representations of workflows and biological pathways.

Quantitative Data Summary

The initial assessment of this compound involves determining its antiviral potency and its toxicity to host cells. This data is typically summarized in tables for clear comparison.

Table 1: Antiviral Activity of this compound against Laboratory-Adapted HIV-1 Strains

| Cell Line | HIV-1 Strain | Assay Type | EC50 (nM) |

| TZM-bl | NL4-3 (X4-tropic) | Luciferase Reporter | 15.2 ± 2.1 |

| TZM-bl | BaL (R5-tropic) | Luciferase Reporter | 22.8 ± 3.5 |

| MT-2 | NL4-3 (X4-tropic) | p24 Antigen | 18.5 ± 2.9 |

| PM1 | BaL (R5-tropic) | p24 Antigen | 25.1 ± 4.2 |

Table 2: Antiviral Activity of this compound against a Panel of Primary HIV-1 Isolates in Peripheral Blood Mononuclear Cells (PBMCs)

| HIV-1 Isolate | Subtype | Coreceptor Tropism | EC50 (nM) |

| 92UG037 | A | R5 | 35.7 ± 5.1 |

| 92BR020 | B | R5 | 28.4 ± 4.3 |

| 93IN101 | C | R5 | 31.9 ± 4.8 |

| 92TH014 | CRF01_AE | R5X4 | 42.1 ± 6.3 |

Table 3: Cytotoxicity Profile of this compound

| Cell Line | Assay Type | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| TZM-bl | MTT Assay | > 100 | > 6579 (vs. NL4-3) |

| MT-2 | MTT Assay | 85.3 ± 9.7 | 4611 (vs. NL4-3) |

| PM1 | MTT Assay | 92.1 ± 11.2 | 3670 (vs. BaL) |

| PBMCs | MTT Assay | > 100 | > 2801 (vs. 92UG037) |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro findings.

2.1. TZM-bl Reporter Gene Assay for Antiviral Activity

This assay utilizes a genetically engineered HeLa cell line, TZM-bl, which expresses CD4, CCR5, and CXCR4 and contains integrated luciferase and β-galactosidase genes under the control of the HIV-1 promoter.

-

Cell Seeding: TZM-bl cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and incubated overnight.

-

Compound Preparation: this compound is serially diluted in DMEM to achieve a range of concentrations.

-

Infection: The medium is aspirated from the cells and 100 µL of medium containing the desired concentration of the inhibitor is added, followed by the addition of 100 µL of HIV-1 virus stock (at a predetermined optimal concentration).

-

Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 incubator.

-

Lysis and Readout: After incubation, the medium is removed, cells are lysed, and luciferase activity is measured using a luminometer. The 50% effective concentration (EC50) is calculated as the concentration of the inhibitor that reduces luciferase activity by 50% compared to the virus control.

2.2. p24 Antigen Capture ELISA for Antiviral Activity in T-Cell Lines and PBMCs

This assay quantifies the production of the HIV-1 p24 capsid protein in the supernatant of infected cells.

-

Cell Infection: MT-2, PM1 cells, or phytohemagglutinin (PHA)-stimulated PBMCs are infected with HIV-1 at a multiplicity of infection (MOI) of 0.01 for 2 hours.[1]

-

Washing and Plating: Infected cells are washed to remove the viral inoculum and then plated in 96-well plates in the presence of serial dilutions of this compound.

-

Incubation: The plates are incubated for 3-5 days at 37°C in a 5% CO2 incubator.

-

Supernatant Collection and Analysis: Cell-free supernatant is collected, and the p24 antigen concentration is determined using a commercially available p24 ELISA kit according to the manufacturer's protocol.[1] The EC50 is calculated as the concentration of the inhibitor that reduces p24 production by 50%.

2.3. MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[2][3]

-

Cell Seeding: Cells (TZM-bl, MT-2, PM1, or PBMCs) are seeded in 96-well plates at their optimal densities.

-

Compound Addition: Serial dilutions of this compound are added to the wells.

-

Incubation: The plates are incubated for the same duration as the antiviral assays (typically 2-5 days).

-

MTT Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.[3]

-

Solubilization and Readout: The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., acidified isopropanol). The absorbance is read at 570 nm. The 50% cytotoxic concentration (CC50) is the concentration of the inhibitor that reduces cell viability by 50%.

Visualizations

3.1. HIV-1 Replication Cycle and Potential Drug Targets

The following diagram illustrates the key stages of the HIV-1 replication cycle, highlighting potential targets for antiviral intervention.

Caption: A simplified diagram of the HIV-1 replication cycle.

3.2. Experimental Workflow for In Vitro Assessment

This diagram outlines the typical workflow for the initial in vitro characterization of a novel HIV-1 inhibitor.

Caption: Workflow for in vitro assessment of HIV-1 inhibitors.

3.3. Logical Flow for Mechanism of Action Determination

The following diagram illustrates a decision-making process for identifying the stage of the HIV-1 replication cycle inhibited by a compound using a time-of-addition experiment.[4]

Caption: Decision tree for identifying inhibitor's mechanism of action.

References

- 1. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Cytotoxicity and Anti-HIV Activity of Crude Extracts of Croton macrostachyus, Croton megalocarpus and Croton dichogamus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]

Structural Biology of the E1P47 Peptide's Interaction with the HIV-1 gp41 Fusion Protein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for effective antiviral therapeutics against the Human Immunodeficiency Virus Type 1 (HIV-1) has led to the exploration of various viral targets. One of the most critical targets is the envelope glycoprotein complex (Env), which mediates the fusion of the viral and host cell membranes, a pivotal step in the viral lifecycle. This complex is a trimer of heterodimers, each composed of the surface subunit gp120 and the transmembrane subunit gp41. The gp41 protein, in particular, undergoes a series of conformational changes that drive the membrane fusion process, making it an attractive target for inhibitory molecules.

This technical guide provides an in-depth analysis of the structural biology of the interaction between the synthetic peptide E1P47 and the HIV-1 gp41 protein. E1P47 is an 18-mer peptide that has demonstrated broad-spectrum activity against various HIV-1 strains by inhibiting the viral fusion process.[1][2] It achieves this by targeting the highly conserved N-terminal region of gp41, also known as the fusion peptide (FP), a critical domain for the initiation of membrane fusion.[1] This document will detail the quantitative aspects of this interaction, the experimental methodologies used to characterize it, and visual representations of the underlying mechanisms and workflows.

Quantitative Data on E1P47-gp41 Interaction

The inhibitory activity of the E1P47 peptide has been quantified through various in vitro assays. The following table summarizes the available data on its efficacy against different HIV-1 strains.

| Parameter | Virus Strain | Value | Reference |

| IC50 | HIV-1 | 2.7 µM | [2] |

| IC50 | HIV-1 NL4-3 | 3 µM | [3] |

| IC90 | HIV-1 NL4-3 | < 10 µM | [3] |

Mechanism of Action: Inhibition of gp41-Mediated Fusion

The entry of HIV-1 into a host cell is a multi-step process initiated by the binding of gp120 to the CD4 receptor and a coreceptor (CCR5 or CXCR4) on the target cell surface. This binding triggers a conformational change in gp120, which in turn exposes the gp41 fusion peptide. The fusion peptide then inserts into the host cell membrane. Subsequently, gp41 refolds into a thermostable six-helix bundle (6-HB), bringing the viral and cellular membranes into close proximity and facilitating their fusion.

E1P47 exerts its inhibitory effect by interfering with this process. Biochemical and biophysical assays have shown that E1P47 interacts with the N-terminal fusion peptide of gp41 at the membrane level.[1] This interaction is thought to prevent the proper insertion of the fusion peptide into the host cell membrane or to disrupt the subsequent conformational changes required for the formation of the six-helix bundle, thereby halting the fusion process.

Caption: Mechanism of HIV-1 fusion and inhibition by the E1P47 peptide.

Experimental Protocols

The characterization of the E1P47 peptide's interaction with gp41 and its inhibitory activity has relied on a combination of virological, biochemical, and biophysical techniques. Below are detailed methodologies for key experiments.

HIV-1 Fusion Inhibition Assay (TZM-bl Cell-Based Assay)

This assay is used to determine the concentration at which a compound inhibits viral entry by 50% (IC50).

Objective: To quantify the antiviral activity of E1P47 against HIV-1.

Materials:

-

TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated Tat-responsive luciferase and β-galactosidase reporter genes)

-

HIV-1 viral stocks (e.g., HIV-1BaL)

-

E1P47 peptide stock solution

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Seed TZM-bl cells in a 96-well plate and incubate overnight to allow for cell adherence.

-

Prepare serial dilutions of the E1P47 peptide in cell culture medium.

-

Pre-incubate the TZM-bl cells with the serially diluted E1P47 peptide for 1 hour at 37°C.

-

Add a predetermined amount of HIV-1 virus to each well. Include control wells with virus but no peptide (100% infection) and wells with cells but no virus (0% infection).

-

Incubate the plates for 48 hours at 37°C.

-

After incubation, remove the medium and lyse the cells.

-

Measure the luciferase activity in the cell lysates using a luminometer.

-

Calculate the percentage of inhibition for each peptide concentration relative to the control wells.

-

Determine the IC50 value by plotting the percentage of inhibition against the peptide concentration and fitting the data to a dose-response curve.

Caption: Workflow for the HIV-1 fusion inhibition assay.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Peptide-Peptide Interaction

NMR spectroscopy is a powerful technique to study peptide-protein interactions at the atomic level. In the context of E1P47, it has been used to confirm its interaction with the gp41 fusion peptide in a membrane-mimicking environment.

Objective: To characterize the binding interface between E1P47 and the gp41 fusion peptide.

Materials:

-

Isotopically labeled (15N) E1P47 peptide

-

Unlabeled gp41 fusion peptide

-

NMR buffer (e.g., phosphate buffer in D2O)

-

Dodecylphosphocholine (DPC) micelles (to mimic the cell membrane environment)

-

NMR spectrometer

Protocol:

-

Sample Preparation:

-

Dissolve the 15N-labeled E1P47 peptide in NMR buffer containing DPC micelles to a final concentration suitable for NMR analysis.

-

Prepare a stock solution of the unlabeled gp41 fusion peptide in the same buffer.

-

-

NMR Data Acquisition:

-

Acquire a 2D 1H-15N HSQC spectrum of the 15N-labeled E1P47 peptide in the absence of the gp41 fusion peptide. This serves as the reference spectrum.

-

Perform a titration by adding increasing amounts of the unlabeled gp41 fusion peptide to the E1P47 sample.

-

Acquire a 2D 1H-15N HSQC spectrum at each titration point.

-

-

Data Analysis (Chemical Shift Perturbation Mapping):

-

Overlay the HSQC spectra from the titration series.

-

Identify the amide cross-peaks in the E1P47 spectrum that show significant chemical shift changes upon addition of the gp41 fusion peptide.

-

Map these perturbed residues onto the structure of E1P47 to identify the binding interface.

-

Caption: Workflow for NMR chemical shift perturbation mapping.

Intrinsic Tryptophan Fluorescence Spectroscopy

This technique utilizes the natural fluorescence of tryptophan residues within a peptide to probe its local environment and interaction with other molecules or membranes. E1P47 contains three tryptophan residues, making this a suitable method for studying its membrane interaction.

Objective: To assess the interaction and insertion of E1P47 into a lipid membrane environment.

Materials:

-

E1P47 peptide

-

Liposomes (e.g., POPC) as a model membrane system

-

Buffer solution (e.g., Tris or HEPES)

-

Fluorometer

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of E1P47 peptide in the buffer.

-

Prepare a suspension of liposomes in the same buffer.

-

-

Fluorescence Measurements:

-

Measure the intrinsic tryptophan fluorescence emission spectrum of the E1P47 peptide in buffer alone. The excitation wavelength is typically around 295 nm to selectively excite tryptophan.

-

Titrate the peptide solution with increasing concentrations of liposomes.

-

Record the fluorescence emission spectrum after each addition of liposomes.

-

-

Data Analysis:

-

Analyze the changes in the fluorescence emission maximum (wavelength shift) and intensity. A blue shift (shift to shorter wavelengths) and an increase in fluorescence intensity are indicative of the tryptophan residues moving from a polar (aqueous) to a more nonpolar (lipid) environment, suggesting peptide insertion into the membrane.

-

Conclusion

The E1P47 peptide represents a promising class of HIV-1 fusion inhibitors that target a highly conserved region of the gp41 protein. Its mechanism of action, involving the disruption of the function of the gp41 fusion peptide at the membrane interface, offers a distinct advantage over inhibitors that target other, more variable regions of the viral envelope. The quantitative data on its inhibitory activity, although limited in scope, demonstrate its potential as an antiviral agent. The experimental protocols outlined in this guide provide a framework for the further characterization of E1P47 and the development of next-generation fusion inhibitors. Future research should focus on obtaining a more comprehensive quantitative understanding of the E1P47-gp41 interaction, including detailed kinetic and thermodynamic parameters, and on elucidating the high-resolution structure of the peptide-protein complex to guide rational drug design efforts.

References

- 1. Peptide Amphiphilic-Based Supramolecular Structures with Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Peptides in Combatting HIV Infection: Applications and Insights | MDPI [mdpi.com]

- 3. Lipid Vesicles Loaded with an HIV-1 Fusion Inhibitor Peptide as a Potential Microbicide [mdpi.com]

Probing the Versatility of E1P47: An In-Depth Analysis of its Broad-Spectrum Anti-HIV-1 Activity

A Technical Guide for Researchers and Drug Development Professionals

Summary: The global challenge of HIV-1 diversity necessitates the development of antiretroviral agents with broad-spectrum activity. This technical guide delves into the preclinical data and methodologies surrounding E1P47, a synthetic peptide inhibitor of HIV-1 entry. E1P47 has demonstrated significant potential by targeting a highly conserved region in the viral fusion machinery, the N-terminal region of the gp41 fusion peptide. This document provides a comprehensive overview of its mechanism of action, a compilation of its inhibitory activity against various HIV-1 subtypes, detailed experimental protocols for its evaluation, and visual representations of the relevant biological pathways and experimental workflows.

Introduction: The Rationale for a Broad-Spectrum HIV-1 Inhibitor

The human immunodeficiency virus type 1 (HIV-1) is characterized by its extensive genetic diversity, categorized into various groups, subtypes (clades), and circulating recombinant forms (CRFs). This genetic variability poses a significant challenge to the development of effective long-term therapies and a universal vaccine. Antiretroviral drugs targeting viral enzymes like reverse transcriptase and protease can be rendered ineffective by the rapid emergence of drug-resistant mutations.

Entry inhibitors, a class of antiretroviral agents, offer a promising alternative by blocking the initial and essential step of the viral life cycle: the fusion of the viral and host cell membranes. By targeting conserved structures involved in this process, there is a higher probability of achieving broad activity against diverse HIV-1 strains.

E1P47 is an 18-mer synthetic peptide that has been identified as a potent HIV-1 entry inhibitor.[1][2] Its mechanism of action involves a direct interaction with the highly conserved N-terminal region of the gp41 transmembrane glycoprotein, a critical component of the viral fusion apparatus.[1][2] This interaction disrupts the conformational changes in gp41 necessary for membrane fusion, thereby preventing the virus from entering the host cell. The broad-spectrum activity of E1P47 against various HIV-1 clades, subtypes, and tropisms has been reported, making it a compelling candidate for further preclinical and clinical development.[1][2]

Mechanism of Action: Targeting the HIV-1 Fusion Machinery

The entry of HIV-1 into a target cell is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the host cell surface. This interaction triggers a conformational change in gp120, exposing a binding site for a coreceptor, typically CCR5 or CXCR4. Coreceptor binding induces further conformational changes in the envelope glycoprotein complex, leading to the exposure and insertion of the gp41 fusion peptide into the target cell membrane.

The gp41 subunit then undergoes a series of structural rearrangements, folding into a stable six-helix bundle structure that brings the viral and cellular membranes into close proximity, ultimately leading to membrane fusion and the release of the viral core into the cytoplasm.

E1P47 exerts its inhibitory effect by binding to the N-terminal region of the gp41 fusion peptide.[1][2] This interaction is thought to occur at the membrane level and sterically hinders the gp41 conformational changes required for the formation of the six-helix bundle. By interfering with this critical step, E1P47 effectively blocks the fusion process and prevents viral entry.

Broad-Spectrum Activity of E1P47 and its Derivatives

The hallmark of a promising HIV-1 entry inhibitor is its ability to neutralize a wide range of viral subtypes. While extensive data across all subtypes for the parent E1P47 peptide is not consolidated in single reports, studies have consistently highlighted its broad-spectrum activity. To enhance its potency and pharmacokinetic properties, various derivatives of E1P47, particularly peptide amphiphiles (PAs), have been synthesized and evaluated.

The following tables summarize the available quantitative data on the inhibitory activity of E1P47 and its derivatives against the HIV-1BaL strain, a subtype B, R5-tropic virus commonly used in preclinical studies.

Table 1: Inhibitory Activity of E1P47 and its Derivatives against HIV-1BaL in TZM-bl Cells

| Compound | IC50 (µM) | IC95 (µM) | Reference |

| E1P47 | 2.7 | >10 | [2] |

| RE-E1P47 | 0.14 | 1.2 | [3] |

| StP1-E1P47 | 0.38 | 2.5 | [3] |

| StP2-E1P47 | 0.53 | 3.5 | [3] |

| C-PAmonoalkyl | 0.23 | 0.82 | [1] |

| N-PAmonoalkyl | 0.16 | 0.65 | [1] |

IC50: 50% inhibitory concentration; IC95: 95% inhibitory concentration. RE-E1P47, StP1-E1P47, and StP2-E1P47 are modified analogues of E1P47. C-PAmonoalkyl and N-PAmonoalkyl are peptide amphiphile derivatives of E1P47.

Table 2: Inhibitory Activity of E1P47 and its Derivatives against HIV-1BaL in Human Colorectal Tissue Explants

| Compound | Treatment | IC50 (µM) | Reference |

| E1P47 | Pulse | >10 | [3] |

| E1P47 | Sustained | 8.9 | [3] |

| RE-E1P47 | Pulse | 4.2 | [3] |

| RE-E1P47 | Sustained | 1.8 | [3] |

| StP1-E1P47 | Pulse | 5.1 | [3] |

| StP1-E1P47 | Sustained | 2.3 | [3] |

| StP2-E1P47 | Pulse | 6.3 | [3] |

| StP2-E1P47 | Sustained | 2.9 | [3] |

Pulse treatment: 2-hour exposure. Sustained treatment: continuous exposure.

While the tables above focus on a single HIV-1 strain due to the availability of consolidated data, it is important to reiterate that the parent E1P47 peptide has been reported to exhibit broad activity against viruses from different clades and subtypes.[1][2] Further research presenting a comprehensive panel of data against diverse HIV-1 isolates, including subtypes A, C, and various CRFs, would be highly valuable for the continued development of E1P47 and its derivatives.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the anti-HIV-1 activity of E1P47.

TZM-bl Cell-Based HIV-1 Neutralization Assay

This assay is a standard method for quantifying the in vitro efficacy of HIV-1 inhibitors. TZM-bl cells are a genetically engineered HeLa cell line that expresses CD4, CCR5, and CXCR4, and contains integrated reporter genes for firefly luciferase under the control of the HIV-1 LTR.

Materials:

-

TZM-bl cells

-

Complete growth medium (DMEM supplemented with 10% FBS, penicillin, and streptomycin)

-

HIV-1 viral stocks (e.g., HIV-1BaL)

-

E1P47 or its derivatives

-

96-well flat-bottom culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete growth medium and incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Dilution: Prepare serial dilutions of E1P47 or its derivatives in complete growth medium.

-

Virus-Inhibitor Incubation: In a separate plate, mix 50 µL of the diluted compound with 50 µL of HIV-1 virus stock (at a predetermined optimal concentration) and incubate for 1 hour at 37°C.

-

Infection: Remove the medium from the TZM-bl cells and add 100 µL of the virus-inhibitor mixture to each well.

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: After incubation, remove the medium and add 100 µL of luciferase assay reagent to each well.

-

Luminescence Measurement: Measure the luciferase activity using a luminometer.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus control (cells infected with virus in the absence of inhibitor). Determine the IC50 and IC95 values using a dose-response curve fitting software.

Human Colorectal Tissue Explant Assay

This ex vivo model provides a more physiologically relevant system to evaluate the efficacy of anti-HIV-1 agents in a mucosal tissue environment.

Materials:

-

Fresh human colorectal tissue

-

Complete growth medium

-

HIV-1 viral stocks

-

E1P47 or its derivatives

-

Gelfoam sponges

-

p24 antigen ELISA kit

Procedure:

-

Tissue Preparation: Obtain fresh colorectal tissue and dissect it into small blocks (approximately 3x3 mm).

-

Explant Culture: Place the tissue blocks on Gelfoam sponges in a culture plate with complete growth medium.

-

Inhibitor Treatment:

-

Pulse Treatment: Treat the tissue explants with different concentrations of E1P47 for 2 hours.

-

Sustained Treatment: Add E1P47 to the culture medium for the duration of the experiment.

-

-

Viral Challenge: After the initial inhibitor treatment (for pulse treatment), infect the tissue explants with a high-titer HIV-1 stock for 2 hours.

-

Washing: Wash the explants extensively to remove unbound virus and inhibitor.

-

Culture: Culture the explants for up to 15 days, collecting the culture supernatant at regular intervals.

-

p24 ELISA: Measure the amount of p24 antigen in the collected supernatants using an ELISA kit.

-

Data Analysis: Determine the percentage of inhibition of viral replication for each inhibitor concentration compared to the untreated control.

Conclusion and Future Directions

The synthetic peptide E1P47 represents a promising lead compound in the development of broad-spectrum HIV-1 entry inhibitors. Its mechanism of action, targeting the highly conserved gp41 fusion peptide, provides a strong rationale for its activity against diverse HIV-1 subtypes. Preclinical studies have demonstrated its potent inhibitory activity, and the development of peptide amphiphile derivatives has further enhanced its efficacy.

Future research should focus on a comprehensive evaluation of E1P47 and its optimized derivatives against a wide panel of clinical isolates from various subtypes and CRFs. In vivo studies in relevant animal models are also crucial to assess the pharmacokinetic properties, safety, and efficacy of these compounds. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research and development of E1P47 as a potential new tool in the global fight against HIV/AIDS.

References

Preliminary Investigation into the Stability of the E1P47 Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The E1P47 peptide, a promising HIV-1 fusion inhibitor, has demonstrated significant antiviral activity by targeting the highly conserved N-terminal region of the viral gp41 protein.[1][2] Despite its therapeutic potential, the inherent instability of E1P47, particularly its susceptibility to proteolytic degradation, presents a substantial hurdle for its clinical development.[3][4] This technical guide provides a preliminary investigation into the stability of the E1P47 peptide. It summarizes the available data on its stability, outlines detailed experimental protocols for comprehensive stability assessment, and visualizes the underlying biological pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers and drug development professionals working to characterize and enhance the stability of E1P47 and other peptide-based therapeutics.

Introduction to E1P47

E1P47 is an 18-amino acid synthetic peptide with the sequence WILEYLWKVPFDFWRGV.[4] It acts as an entry inhibitor by binding to the gp41 fusion peptide of HIV-1, thereby preventing the conformational changes necessary for the fusion of the viral and host cell membranes.[1][2] While its broad-spectrum activity against various HIV-1 clades makes it an attractive therapeutic candidate, its progression is hampered by poor in vivo stability.[2][4] Understanding the degradation pathways and kinetics is the first step toward developing more robust and effective formulations or peptide analogs.

Quantitative Stability Data

Direct quantitative stability data for the unmodified E1P47 peptide is limited in publicly available literature. However, existing studies consistently report its susceptibility to degradation by proteases found in human plasma.[3][5] One study investigating the in vitro release of E1P47 from nanocarriers reported observable degradation in a Transcutol®/H2O mixture at 37°C.[3][5]

To provide a framework for future stability studies, the following table summarizes the key stability parameters that should be determined for E1P47.

| Parameter | Medium | Incubation Conditions | Analytical Method | Reported/Target Value | Reference |

| Half-life (t½) | Human Plasma | 37°C | RP-HPLC, LC-MS/MS | To be determined | [6][7] |

| Degradation (%) | Transcutol®/H2O (1:1 v/v) | 37°C, 8 hours | RP-HPLC | 17% | [5] |

| Proteolytic Cleavage Sites | Human Plasma, Specific Proteases | 37°C | LC-MS/MS | To be determined | [6][7] |

| Aggregation Propensity | Aqueous Buffer (e.g., PBS) | Various concentrations and temperatures | Fluorescence Spectroscopy, Dynamic Light Scattering | To be determined | [3] |

Experimental Protocols for Stability Assessment

A thorough investigation of E1P47 stability requires a multi-faceted approach. Below are detailed protocols for key experiments.

Plasma Stability Assay

Objective: To determine the half-life of E1P47 in human plasma.

Materials:

-

E1P47 peptide

-

Human plasma (from a licensed vendor)

-

Dimethyl sulfoxide (DMSO)

-

Dulbecco's Phosphate-Buffered Saline (DPBS)

-

Precipitating agent (e.g., acetonitrile with 1% trifluoroacetic acid)

-

Low-bind microcentrifuge tubes

-

Incubator

-

Refrigerated centrifuge

-

RP-HPLC system with a C18 column

-

LC-MS/MS system

Methodology:

-

Prepare a stock solution of E1P47 in DMSO (e.g., 10 mM).

-

Dilute the stock solution in human plasma to a final concentration of 100 µM in low-bind tubes.

-

Incubate the plasma samples at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot of the plasma-peptide mixture.

-

Immediately stop the enzymatic degradation by adding three volumes of cold precipitating agent.

-

Vortex the samples and incubate at 4°C for 20 minutes to allow for complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Carefully collect the supernatant containing the remaining peptide.

-

Analyze the supernatant by RP-HPLC, monitoring the peak area of the intact E1P47 peptide at 220 nm.

-

Calculate the percentage of remaining peptide at each time point relative to the 0-minute time point.

-

Determine the half-life by fitting the data to a one-phase decay model.

-

For identification of degradation products, analyze the samples using LC-MS/MS.

Aggregation Assay

Objective: To assess the propensity of E1P47 to self-aggregate in an aqueous environment.

Materials:

-

E1P47 peptide

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fluorometer

-

Dynamic Light Scattering (DLS) instrument

Methodology:

-

Prepare a series of E1P47 solutions in PBS at different concentrations (e.g., 1 µM to 100 µM).

-

Intrinsic Tryptophan Fluorescence:

-

E1P47 contains tryptophan residues, which are sensitive to their local environment.[2][3]

-

Record the fluorescence emission spectra of each concentration (excitation at 295 nm, emission from 310 to 450 nm).

-

A blue shift in the emission maximum can indicate the movement of tryptophan residues into a more hydrophobic environment, which can occur during aggregation.

-

-

Dynamic Light Scattering:

-

Measure the particle size distribution of the peptide solutions at various time points.

-

An increase in the hydrodynamic radius over time is indicative of aggregation.

-

Visualizations

Signaling Pathway: HIV-1 Entry and Inhibition by E1P47

The following diagram illustrates the mechanism of HIV-1 entry into a host cell and the point of intervention for the E1P47 peptide.

Caption: HIV-1 entry pathway and the inhibitory action of E1P47 on the gp41 pre-hairpin intermediate.

Experimental Workflow: Plasma Stability Assay

This diagram outlines the key steps in the plasma stability assay for E1P47.

Caption: Workflow for determining the in vitro plasma stability of the E1P47 peptide.

Conclusion and Future Directions

The preliminary investigation confirms that while E1P47 is a potent HIV-1 fusion inhibitor, its stability is a significant concern for its therapeutic development. The susceptibility to proteolytic degradation in plasma necessitates strategies to enhance its in vivo half-life. Future research should focus on obtaining precise quantitative stability data using the protocols outlined in this guide. Furthermore, exploring modifications such as lipidation, PEGylation, or the development of retro-enantio isomers, which has shown promise for this peptide, are critical next steps to improve its drug-like properties and advance it through the development pipeline.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Peptide Amphiphilic-Based Supramolecular Structures with Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sequence-specific alterations of epitope production by HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Long-Acting HIV-1 Fusion Inhibitory Peptides and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Tryptophan Residues in the Anti-HIV-1 Activity of the Fusion Inhibitor Peptide E1P47

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

E1P47 is an 18-mer synthetic peptide that has demonstrated broad-spectrum activity as an HIV-1 fusion inhibitor.[1][2][3] Its mechanism of action involves targeting the highly conserved N-terminal region of the HIV-1 gp41 protein, which is essential for the fusion of the viral and host cell membranes.[1][4] The peptide's sequence contains three tryptophan residues at positions 1, 7, and 14, which play a crucial role in its structure, membrane interaction, and antiviral function. This guide provides a comprehensive overview of the current understanding of the role of these tryptophan residues in E1P47's activity, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological and experimental workflows.

Introduction to E1P47 and its Mechanism of Action

E1P47 is a synthetic peptide derived from the E1 protein of the GB virus C.[5] It inhibits HIV-1 entry by interfering with the conformational changes in the viral gp41 protein that are necessary for membrane fusion.[6][7] The HIV-1 entry process is initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor and a coreceptor (CCR5 or CXCR4) on the host cell surface.[6] This binding triggers a series of conformational changes in gp120 and gp41, leading to the exposure of the gp41 fusion peptide, which inserts into the host cell membrane.[6] Subsequently, gp41 folds into a six-helix bundle structure, bringing the viral and cellular membranes into close proximity and facilitating their fusion. E1P47 is believed to exert its inhibitory effect by binding to the N-terminal region of gp41, thereby preventing the formation of the six-helix bundle and blocking membrane fusion.[1]

The Significance of Tryptophan Residues in E1P47

The three tryptophan residues (W1, W7, and W14) in the E1P47 sequence are critical for its structure and function. Tryptophan, with its large, hydrophobic indole side chain, often plays a key role in the interaction of peptides and proteins with biological membranes.[1] The intrinsic fluorescence of tryptophan is also a powerful tool for studying these interactions.[1][4]

Biophysical Characterization of Tryptophan Residues

Studies utilizing synthetic E1P47 analogues, where two of the three tryptophan residues are replaced by phenylalanine, have provided insights into the local environment of each tryptophan.[1] Phenylalanine is chosen as a substitute because it is also an aromatic amino acid but lacks the indole group of tryptophan, making it a useful control for studying the specific contributions of tryptophan.[1]

Table 1: Fluorescence Emission Maxima of E1P47 and its Tryptophan Analogues in Aqueous Solution [1]

| Peptide | Description | Fluorescence Emission Maximum (λmax) (nm) | Interpretation |

| E1P47 | Wild-type peptide | 356 | Indicates a generally hydrophilic environment for the tryptophan residues. |

| W1-E1P47 | Contains only the tryptophan at position 1 | 345 | Suggests a less solvent-exposed environment for the N-terminal tryptophan compared to the overall average. |

| W7-E1P47 | Contains only the tryptophan at position 7 | 355 | Indicates that the central tryptophan is in a highly solvent-exposed, hydrophilic environment. |

| W14-E1P47 | Contains only the tryptophan at position 14 | 339 | Suggests that the C-terminal tryptophan is buried in a hydrophobic environment, not exposed to the aqueous medium. |

Table 2: Changes in Fluorescence Properties of E1P47 Tryptophan Analogues upon Interaction with POPC Liposomes [1]

| Peptide | Observation | Interpretation |

| W1-E1P47 | ~2-fold increase in fluorescence intensity | The N-terminal end of the peptide interacts with the hydrophobic membrane environment. |

| W7-E1P47 | 15 nm blue-shift in fluorescence emission maximum | The central part of the peptide also interacts with the membrane. |

| W14-E1P47 | No change in fluorescence intensity | The C-terminal end of the peptide remains buried and does not interact with the membrane. |

Antiviral Activity of E1P47

The antiviral activity of E1P47 and its derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the peptide required to inhibit 50% of viral replication in a cell-based assay.[4] While the biophysical roles of the individual tryptophan residues have been elucidated through the use of phenylalanine-substituted analogues, the direct impact of these substitutions on the antiviral activity (i.e., the IC50 values for W1F, W7F, and W14F mutants) has not been reported in the reviewed literature. The available data focuses on the parent E1P47 peptide and its modifications with lipid and polyethylene glycol (PEG) moieties to enhance its activity.

Table 3: Anti-HIV-1 Activity of E1P47 and a Modified Analogue [4]

| Peptide | Modification | IC50 (µM) against HIV-1BaL |

| E1P47 | Unmodified parent peptide | ~5.87 |

| C-PAmonoalkyl | E1P47 with a C-terminal monoalkyl modification | ~0.25 |

Experimental Protocols

Synthesis of E1P47 and its Analogues

E1P47 and its tryptophan-to-phenylalanine analogues can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The synthesis is typically performed on a resin support, and the amino acids are added sequentially. After the final amino acid is coupled, the peptide is cleaved from the resin and deprotected. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

Fluorescence Spectroscopy for Peptide-Membrane Interaction

This protocol describes the use of intrinsic tryptophan fluorescence to study the interaction of E1P47 and its analogues with lipid vesicles.

Materials:

-

E1P47 or its tryptophan analogues

-

1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) liposomes

-

HEPES buffer (pH 7.4)

-

Fluorometer

Procedure:

-

Prepare a stock solution of the peptide in HEPES buffer.

-

Prepare a suspension of POPC liposomes in HEPES buffer.

-

To a quartz cuvette, add HEPES buffer and the peptide solution to a final concentration of 5 µM.

-

Record the fluorescence emission spectrum of the peptide alone by exciting at 280 nm and scanning the emission from 300 to 400 nm.

-

Add the POPC liposome suspension to the cuvette to achieve a specific peptide-to-lipid ratio (e.g., 1:100).

-

Incubate the mixture for a defined period to allow for peptide-membrane interaction.

-

Record the fluorescence emission spectrum of the peptide in the presence of liposomes under the same conditions as in step 4.

-

Analyze the changes in fluorescence intensity and the position of the emission maximum to infer the extent and nature of the peptide-membrane interaction.[3]

TZM-bl Cell-Based HIV-1 Neutralization Assay

This assay is widely used to measure the inhibitory activity of anti-HIV-1 compounds.[1][2] It utilizes a genetically engineered HeLa cell line (TZM-bl) that expresses CD4, CCR5, and CXCR4 and contains integrated reporter genes for firefly luciferase under the control of the HIV-1 LTR.

Materials:

-

TZM-bl cells

-

HIV-1 virus stock (e.g., HIV-1BaL)

-

E1P47 peptide at various concentrations

-

Cell culture medium (DMEM supplemented with fetal bovine serum, penicillin, and streptomycin)

-

96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

Prepare serial dilutions of the E1P47 peptide in cell culture medium.

-

Pre-incubate the HIV-1 virus stock with the peptide dilutions for 1 hour at 37°C.

-

Remove the medium from the TZM-bl cells and add the virus-peptide mixtures to the wells.

-

Include control wells with virus only (no peptide) and cells only (no virus).

-

Incubate the plates for 48 hours at 37°C.

-

After incubation, remove the medium and lyse the cells.

-

Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition for each peptide concentration relative to the virus-only control.

-

Determine the IC50 value by plotting the percentage of inhibition against the peptide concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

HIV-1 Entry and Inhibition by E1P47

Caption: Mechanism of HIV-1 entry and its inhibition by the E1P47 peptide.

Experimental Workflow for E1P47 Analysis

Caption: Experimental workflow for studying the role of tryptophan residues in E1P47.

Conclusion

The tryptophan residues at positions 1, 7, and 14 of the E1P47 peptide are integral to its structure and its interaction with lipid membranes, which is a prerequisite for its anti-HIV-1 activity. Biophysical studies have revealed that these residues reside in distinct microenvironments, with the N-terminus and central region of the peptide interacting with the membrane, while the C-terminus remains buried. This spatial arrangement is likely crucial for the optimal presentation of the peptide to its target on the viral gp41 protein. While the direct correlation between the substitution of individual tryptophan residues and the antiviral potency of E1P47 has yet to be fully quantified, the available data strongly suggest that these residues are key determinants of the peptide's fusion inhibitory function. Further studies are warranted to precisely delineate the contribution of each tryptophan to the overall activity of E1P47, which could guide the design of more potent and effective peptide-based HIV-1 fusion inhibitors.

References

- 1. Peptide Amphiphilic-Based Supramolecular Structures with Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, synthesis, and mechanistic investigations of phenylalanine derivatives containing a benzothiazole moiety as HIV-1 capsid inhibitors with improved metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Entry Inhibitors for HIV-1 via a New De Novo Protein Design Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Design, synthesis, and mechanism study of dimerized phenylalanine derivatives as novel HIV-1 capsid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

E1P47: A Promising HIV-1 Entry Inhibitor for Microbicide Development

An In-depth Technical Review of Early Preclinical Research

This whitepaper provides a comprehensive technical overview of the early-stage research and development of E1P47, an 18-mer synthetic peptide, as a potential topical microbicide for the prevention of HIV-1 transmission. The document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of the peptide's mechanism of action, formulation strategies, and preclinical evaluation. All quantitative data from the cited studies are presented in structured tables, and key experimental protocols are described in detail. Visualizations of the HIV-1 fusion process and the experimental workflow for E1P47 evaluation are provided using Graphviz diagrams.

Introduction to E1P47

E1P47 is a synthetic peptide that has demonstrated broad-spectrum anti-HIV-1 activity.[1][2] It functions as an entry inhibitor, a class of antiviral agents that prevent the virus from entering host cells, which is the first step in the viral lifecycle.[2][3] This mechanism of action makes entry inhibitors like E1P47 particularly promising candidates for prophylactic use, such as in a topical microbicide.[2][4]

The peptide's primary target is the gp41 transmembrane glycoprotein of the HIV-1 envelope, a critical component of the viral fusion machinery.[2][5] By interacting with a highly conserved region of gp41, E1P47 effectively blocks the conformational changes required for the fusion of the viral and cellular membranes.[2][3] Early research has shown that E1P47 is active against a wide range of HIV-1 subtypes, including clades A, B, C, D, and AE.[1]

Mechanism of Action: Inhibition of HIV-1 Fusion

The entry of HIV-1 into a host cell is a multi-step process. It begins with the binding of the viral envelope protein gp120 to the CD4 receptor on the surface of the target cell.[6] This interaction triggers a conformational change in gp120, exposing a binding site for a co-receptor, typically CCR5 or CXCR4.[6] Co-receptor binding initiates a further and more dramatic conformational change in the associated gp41 protein, leading to the insertion of its fusion peptide into the host cell membrane.[6] Subsequently, gp41 folds into a six-helix bundle structure, bringing the viral and cellular membranes into close proximity and facilitating their fusion, which allows the viral core to enter the cell's cytoplasm.[3][5]

E1P47 disrupts this process by binding to the N-terminal region of gp41, also known as the fusion peptide domain.[2][5] This interaction is believed to occur at the membrane level and prevents the necessary conformational changes in gp41, thereby inhibiting membrane fusion.[2]

Quantitative Preclinical Data

Early preclinical studies have provided valuable quantitative data on the antiviral activity, formulation characteristics, and tissue retention of E1P47.

| Parameter | Value | Virus Strain | Cell Line/Model | Reference |

| Antiviral Activity | ||||

| IC₅₀ | 3 µM | HIV-1NL4-3 | Cellular assays | [1] |

| IC₉₀ | < 10 µM | HIV-1NL4-3 | Cellular assays | [1] |

| IC₅₀ | Nanomolar range (for RE-E1P47) | HIV-1Bal | TZM-bl cells | [7] |

| Formulation & Delivery | ||||

| Encapsulation Efficiency (POPC LUVs) | 93% | N/A | In vitro | [1] |

| Encapsulation Efficiency (PLGA NPs) | 69% | N/A | In vitro | [1] |

| Vaginal Tissue Retention (POPC LUVs) | 11.0 ± 2.0 µM | N/A | Ex vivo | [1] |

Table 1: Summary of In Vitro and Ex Vivo Efficacy of E1P47 and its Formulations.

| Formulation | Drug Load | Release Profile | Key Findings | Reference |

| POPC LUVs | 465 µg/mL | Sustained release over ~23 hours | Able to deliver a sustained concentration of E1P47 in vaginal tissue above the required IC₅₀ and IC₉₀ for antiviral activity. | [1] |

| PLGA NPs | 300 µg/mL | Rapid initial burst followed by slower release | The initial burst was attributed to the drug adsorbed on the nanoparticle surface. | [1] |

Table 2: Characteristics of E1P47 Delivery Systems.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline the key experimental protocols used in the early evaluation of E1P47.

Peptide Synthesis

E1P47 was synthesized manually using solid-phase peptide synthesis.[1] This standard method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.

Formulation Preparation

-

Large Unilamellar Vesicles (LUVs): POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) LUVs were prepared by the extrusion method. Lipids were dissolved in an organic solvent, which was then evaporated to form a thin lipid film. The film was hydrated with a solution containing E1P47, and the resulting suspension was extruded through polycarbonate membranes of a specific pore size to produce unilamellar vesicles of a defined diameter.[1]

-

Polymeric Nanoparticles (NPs): PLGA (poly(lactic-co-glycolic acid)) nanoparticles were formulated using an oil-in-water emulsion-solvent evaporation method. PLGA and E1P47 were dissolved in an organic solvent, which was then emulsified in an aqueous solution containing a stabilizer. The organic solvent was subsequently removed by evaporation, leading to the formation of solid nanoparticles.[1]

In Vitro Antiviral Activity Assays

The antiviral activity of E1P47 was assessed in cellular models of HIV-1 infection. TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain an integrated luciferase reporter gene under the control of the HIV-1 LTR promoter, were a common model.[7] The inhibition of viral replication was quantified by measuring the reduction in luciferase activity in the presence of varying concentrations of the peptide.

Cytotoxicity Assays

The potential toxicity of E1P47 and its formulations was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures the metabolic activity of cells. A reduction in metabolic activity in the presence of the test compound is indicative of cytotoxicity. For E1P47, viability percentages were reported to be higher than 90% in the concentration range tested (0.04–5 µM), demonstrating low toxicity at effective concentrations.[1]

Permeability and Tissue Retention Studies

-

In Vitro Permeability: The potential for vaginal permeation of E1P47 was assessed using a human endometrial carcinoma cell line (HEC-1A).[1] These cells form a monolayer that can be used to model the transport of substances across an epithelial barrier.

-

Ex Vivo Permeation: Franz diffusion cells were used to study the release of E1P47 from its nanocarriers and its permeation through biological tissues.[1] These cells consist of two chambers separated by a membrane (in this case, vaginal tissue). The formulation is placed in the donor chamber, and the amount of drug that permeates into the receptor chamber over time is measured.

Quantification of E1P47

The concentration of E1P47 in various samples was determined using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1] This highly sensitive and specific analytical technique allows for the accurate quantification of the peptide in complex biological matrices.

Future Directions and Conclusion

The early research on E1P47 as a potential microbicide is promising. The peptide exhibits potent and broad-spectrum anti-HIV-1 activity through a well-defined mechanism of action.[1][2] Formulation studies have demonstrated that lipid-based delivery systems can provide sustained release and achieve relevant concentrations in vaginal tissue.[1]

Further research is warranted to optimize the formulation for stability, safety, and acceptability. More extensive preclinical evaluation in animal models will be necessary to assess the in vivo efficacy and safety of an E1P47-based microbicide.[4][8] Additionally, the development of derivatives, such as retro-enantio peptides, may lead to improved potency and resistance to proteolytic degradation, further enhancing the clinical potential of this class of HIV-1 entry inhibitors.[7]

References

- 1. mdpi.com [mdpi.com]

- 2. Peptide Amphiphilic-Based Supramolecular Structures with Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Peptides in Combatting HIV Infection: Applications and Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical evaluation of anti-HIV microbicide products: New models and biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Peptides in Combatting HIV Infection: Applications and Insights | MDPI [mdpi.com]

- 6. Development of peptide inhibitors of HIV transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Importance of structure-based studies for the design of a novel HIV-1 inhibitor peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lirias.kuleuven.be [lirias.kuleuven.be]

Methodological & Application

Application Notes & Protocols: Assessing E1P47 Peptide Stability and Aggregation

Audience: Researchers, scientists, and drug development professionals.

Introduction: E1P47 is an 18-mer synthetic peptide that has been identified as a promising HIV-1 entry inhibitor.[1][2] It functions by interacting with the highly conserved N-terminal region of the HIV-1 gp41 fusion domain, which is essential for viral entry into host cells.[1][3] Like many therapeutic peptides, the clinical development of E1P47 is contingent upon its physicochemical properties, particularly its stability and tendency to aggregate. Peptide aggregation can lead to loss of therapeutic efficacy and potentially induce immunogenicity. Studies have indicated that E1P47 has a propensity to form aggregates in aqueous solutions, a process driven primarily by its C-terminal domain.[1] Therefore, rigorous assessment of its stability and aggregation profile is critical for formulation development and ensuring its therapeutic potential.

This document provides detailed application notes and protocols for a suite of orthogonal analytical techniques to characterize the stability and aggregation of the E1P47 peptide.

Part 1: Assessment of Peptide Stability

Peptide stability involves maintaining the primary sequence (chemical stability) and the correct secondary and tertiary structures (conformational stability).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a cornerstone technique for assessing the chemical stability and purity of peptides.[4][5] It separates the intact peptide from degradation products or impurities based on differences in hydrophobicity. A time-course study where the percentage of intact peptide is monitored under various stress conditions (e.g., temperature, pH) can establish its shelf-life.

Quantitative Data Summary: RP-HPLC Stability Study

| Time Point | Storage Condition | Retention Time (min) | Peak Area (%) of Intact E1P47 | Purity (%) | Observations |

| T = 0 | -20°C | 15.2 | 99.8 | 99.8 | Single major peak |

| T = 1 month | 4°C | 15.2 | 98.5 | 98.5 | Minor early-eluting peaks appear |

| T = 1 month | 25°C | 15.2 | 92.1 | 92.1 | Significant increase in impurity peaks |

| T = 1 month | 40°C | 15.1 | 75.4 | 75.4 | Multiple degradation products observed |

Experimental Protocol: RP-HPLC Stability Analysis

-

Sample Preparation:

-

Prepare a stock solution of E1P47 peptide at 1 mg/mL in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

-

Aliquot the stock solution into multiple vials for incubation under different conditions (e.g., -20°C, 4°C, 25°C, 40°C).

-

At each designated time point, withdraw a sample and dilute it to a final concentration of 0.1 mg/mL with the mobile phase A.

-

-

Chromatographic Conditions:

-

Instrument: A standard HPLC system with a UV detector.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 220 nm and 280 nm.

-

Gradient:

-

0-5 min: 20% B

-

5-35 min: 20% to 60% B (linear gradient)

-

35-40 min: 60% to 100% B

-

40-45 min: 100% B

-

45-50 min: Re-equilibration at 20% B

-

-

-

Data Analysis:

-

Integrate the peak areas from the chromatogram.

-

Calculate the percentage purity by dividing the peak area of the intact peptide by the total peak area of all components.

-

Monitor for the appearance of new peaks (degradation products) and shifts in retention time.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful, non-destructive technique for evaluating the secondary structure and conformational stability of peptides in solution.[6][7] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules like peptides.[8] The far-UV region (190-250 nm) provides information on the peptide backbone conformation, such as α-helices and β-sheets.[9][10] E1P47 is known to adopt a helix-turn-helix structure, which can be monitored by CD.[1]

Quantitative Data Summary: Characteristic CD Signals

| Secondary Structure | Positive Maximum (nm) | Negative Maximum/Minima (nm) |

| α-Helix | ~192 | ~208 and ~222 |

| β-Sheet | ~195 | ~215 - 218 |

| Random Coil | ~212 | ~198 |

Experimental Protocol: CD Analysis of Secondary Structure

-

Sample Preparation:

-

Prepare a peptide solution of E1P47 at a concentration of 0.1-0.2 mg/mL.

-

The buffer should be low in absorbance in the far-UV range (e.g., 10 mM sodium phosphate buffer, pH 7.4). Avoid high concentrations of chloride ions.

-

Prepare a buffer blank for background correction.

-

-

Instrument Parameters:

-

Spectropolarimeter: A calibrated CD instrument.

-

Cuvette: A quartz cuvette with a short path length (e.g., 0.1 cm).

-

Wavelength Range: 190-260 nm.

-

Data Pitch: 0.5 nm.

-

Bandwidth: 1.0 nm.

-

Scanning Speed: 50 nm/min.

-

Averages: 3-5 scans should be averaged to improve the signal-to-noise ratio.

-

Temperature: 25°C, controlled by a Peltier device.

-

-

Data Acquisition and Analysis:

-

Flush the instrument with nitrogen gas for at least 30 minutes before use.

-